molecular formula C19H22O6 B11638826 3-(3-Ethoxy-4-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-(3-Ethoxy-4-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B11638826
M. Wt: 346.4 g/mol
InChI Key: CPEHUAMQTJTOBM-UHFFFAOYSA-N
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Description

3-[(3-ethoxy-4-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the broader class of spiro compounds, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-ethoxy-4-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves a multi-step process. One common method includes the reaction of ethyl pyruvate with p-anisidine and phenyl isocyanate . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(3-ethoxy-4-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler spirocyclic compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[(3-ethoxy-4-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-[(3-ethoxy-4-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(3-ethoxy-4-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione apart from similar compounds is its specific functional groups, which confer unique chemical and biological properties. The presence of ethoxy and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

3-[(3-ethoxy-4-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C19H22O6/c1-3-23-16-12-13(7-8-15(16)22-2)11-14-17(20)24-19(25-18(14)21)9-5-4-6-10-19/h7-8,11-12H,3-6,9-10H2,1-2H3

InChI Key

CPEHUAMQTJTOBM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)OC3(CCCCC3)OC2=O)OC

Origin of Product

United States

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